![molecular formula C15H10Cl2N4S B2643744 2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 325779-07-5](/img/structure/B2643744.png)
2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are part of the compound , can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves chemical reactions such as the condensation of 2-aminopyridines with α-bromoketones . Another reaction involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of imidazo[1,2-a]pyridines and related compounds, including those with 2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole structures, for potential antiulcer agents. However, the focus has been on their cytoprotective properties rather than antisecretory activities in antiulcer applications (Starrett et al., 1989).
Chemical Synthesis Advancements
Advancements in the chemical synthesis of benzo[4,5]imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been achieved using catalytic amounts of thiamine hydrochloride (VB1). This methodology emphasizes environmentally benign approaches and improved yields (Liu et al., 2012).
Ferroelectric and Antiferroelectric Properties
Studies have uncovered that chains of amphoteric molecules like benzimidazoles exhibit bistable electric polarity and switchability through proton tautomerization. This discovery is pivotal for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines
Research has delved into synthesizing polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles. These compounds are obtained through condensation processes involving ethyl bromoacetate and chlorinated 2-aminopyridines (Gudmundsson et al., 1997).
Anticancer Applications
Some benzo[4,5]imidazo[1,2-a]pyridines have demonstrated promising anticancer activities against various human cancer cell lines. This indicates potential therapeutic applications in oncology (Teng et al., 2018).
Gastric H+/K(+)-ATPase Inhibitors
2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles, structurally similar to the query compound, have been studied as gastric H+/K(+)-ATPase inhibitors. These compounds have shown significant potential in inhibiting gastric acid secretion (Weidmann et al., 1992).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3,6-dichloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4S/c16-9-5-6-13-18-12(14(17)21(13)7-9)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXEOWLIPVOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.